molecular formula C17H17ClN2O4S B10964517 3-chloro-N-[3-(morpholin-4-ylsulfonyl)phenyl]benzamide

3-chloro-N-[3-(morpholin-4-ylsulfonyl)phenyl]benzamide

Cat. No.: B10964517
M. Wt: 380.8 g/mol
InChI Key: PLEZZYQKWNBGNU-UHFFFAOYSA-N
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Description

3-chloro-N-[3-(morpholine-4-sulfonyl)phenyl]benzamide is a chemical compound that features a benzamide core substituted with a chloro group and a morpholine-4-sulfonyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-chloro-N-[3-(morpholine-4-sulfonyl)phenyl]benzamide typically involves the reaction of 3-chlorobenzoyl chloride with 3-(morpholine-4-sulfonyl)aniline. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is usually stirred at room temperature or slightly elevated temperatures to ensure complete conversion.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors can enhance the efficiency and yield of the reaction. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

3-chloro-N-[3-(morpholine-4-sulfonyl)phenyl]benzamide can undergo various chemical reactions, including:

    Substitution Reactions: The chloro group can be substituted with other nucleophiles under appropriate conditions.

    Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives.

    Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling to form biaryl compounds.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles like amines or thiols, and the reactions are typically carried out in polar solvents.

    Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide can be used.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted benzamides, while coupling reactions can produce biaryl compounds.

Scientific Research Applications

3-chloro-N-[3-(morpholine-4-sulfonyl)phenyl]benzamide has several scientific research applications:

    Medicinal Chemistry: It is used as a building block for the synthesis of potential therapeutic agents.

    Material Science: The compound can be used in the development of new materials with specific properties.

    Biological Studies: It serves as a tool compound for studying biological pathways and mechanisms.

Mechanism of Action

The mechanism of action of 3-chloro-N-[3-(morpholine-4-sulfonyl)phenyl]benzamide involves its interaction with specific molecular targets. The morpholine-4-sulfonyl group can enhance the compound’s binding affinity to certain proteins or enzymes, thereby modulating their activity. The chloro group may also play a role in the compound’s reactivity and interaction with biological molecules.

Comparison with Similar Compounds

Similar Compounds

  • 4-chloro-N-(3-sulfamoylphenyl)benzamide
  • 2-chloro-N-(3-sulfamoylphenyl)benzamide
  • 3-chloro-4-hydroxy-N-(pyridin-3-ylmethyl)benzamide

Uniqueness

3-chloro-N-[3-(morpholine-4-sulfonyl)phenyl]benzamide is unique due to the presence of the morpholine-4-sulfonyl group, which imparts distinct chemical and biological properties. This group can enhance the compound’s solubility and binding affinity, making it a valuable scaffold in drug discovery and material science.

Properties

Molecular Formula

C17H17ClN2O4S

Molecular Weight

380.8 g/mol

IUPAC Name

3-chloro-N-(3-morpholin-4-ylsulfonylphenyl)benzamide

InChI

InChI=1S/C17H17ClN2O4S/c18-14-4-1-3-13(11-14)17(21)19-15-5-2-6-16(12-15)25(22,23)20-7-9-24-10-8-20/h1-6,11-12H,7-10H2,(H,19,21)

InChI Key

PLEZZYQKWNBGNU-UHFFFAOYSA-N

Canonical SMILES

C1COCCN1S(=O)(=O)C2=CC=CC(=C2)NC(=O)C3=CC(=CC=C3)Cl

Origin of Product

United States

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